molecular formula C24H23N3O3 B6076890 2-(4-tert-butylphenoxy)-N-(4-[1,3]oxazolo[5,4-b]pyridin-2-ylphenyl)acetamide

2-(4-tert-butylphenoxy)-N-(4-[1,3]oxazolo[5,4-b]pyridin-2-ylphenyl)acetamide

Cat. No. B6076890
M. Wt: 401.5 g/mol
InChI Key: PMHRDSAKBAMNHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-tert-butylphenoxy)-N-(4-[1,3]oxazolo[5,4-b]pyridin-2-ylphenyl)acetamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancers. The compound has shown promising results in preclinical studies and is currently undergoing clinical trials.

Mechanism of Action

2-(4-tert-butylphenoxy)-N-(4-[1,3]oxazolo[5,4-b]pyridin-2-ylphenyl)acetamide works by binding to and inhibiting the activity of several kinases that are involved in cancer cell growth and survival. This leads to the induction of apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
In preclinical studies, this compound has been shown to inhibit the growth of various types of cancer cells, including those that are resistant to other treatments. The compound has also been shown to have minimal toxicity in normal cells and tissues.

Advantages and Limitations for Lab Experiments

One advantage of 2-(4-tert-butylphenoxy)-N-(4-[1,3]oxazolo[5,4-b]pyridin-2-ylphenyl)acetamide is its selectivity for specific kinases involved in cancer cell growth and survival. This makes it a potentially effective treatment for cancers that are resistant to other therapies. However, one limitation of the compound is that it may not be effective in all types of cancers, and further research is needed to determine its efficacy in different cancer types.

Future Directions

There are several potential future directions for research involving 2-(4-tert-butylphenoxy)-N-(4-[1,3]oxazolo[5,4-b]pyridin-2-ylphenyl)acetamide. One possibility is to investigate its use in combination with other cancer therapies, such as chemotherapy or immunotherapy. Another direction is to study the compound's efficacy in different types of cancers and in different stages of cancer progression. Additionally, further research is needed to determine the optimal dosing and administration of this compound for maximum efficacy.

Synthesis Methods

The synthesis of 2-(4-tert-butylphenoxy)-N-(4-[1,3]oxazolo[5,4-b]pyridin-2-ylphenyl)acetamide involves several steps, starting with the reaction of 2-bromo-4-tert-butylphenol with sodium hydride to form the corresponding phenoxide. This is then reacted with 2-bromo-4-nitrophenyl-1,3-oxazole to give the target compound.

Scientific Research Applications

2-(4-tert-butylphenoxy)-N-(4-[1,3]oxazolo[5,4-b]pyridin-2-ylphenyl)acetamide has been extensively studied in preclinical models of cancer, including lymphoma, leukemia, and solid tumors. The compound has been shown to inhibit the activity of several kinases that are involved in cancer cell proliferation and survival, including BTK, FLT3, and AKT.

properties

IUPAC Name

2-(4-tert-butylphenoxy)-N-[4-([1,3]oxazolo[5,4-b]pyridin-2-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O3/c1-24(2,3)17-8-12-19(13-9-17)29-15-21(28)26-18-10-6-16(7-11-18)22-27-20-5-4-14-25-23(20)30-22/h4-14H,15H2,1-3H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMHRDSAKBAMNHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)C3=NC4=C(O3)N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.